

NSC632839 and the Ubiquitin-Proteasome System: A Technical Guide

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Compound of Interest		
Compound Name:	NSC632839	
Cat. No.:	B1662893	Get Quote

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This technical guide provides an in-depth overview of the small molecule **NSC632839** and its interaction with the ubiquitin-proteasome system (UPS). It is designed to be a comprehensive resource, detailing the compound's mechanism of action, providing quantitative data on its activity, and offering detailed protocols for key experimental assays.

Core Concepts: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis and regulating a multitude of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which tag substrate proteins with polyubiquitin chains. These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. Deubiquitinating enzymes (DUBs) and desumoylating enzymes can reverse this process, adding another layer of regulation.

NSC632839: A Dual Inhibitor of Isopeptidases

NSC632839 is a small molecule that functions as a nonselective isopeptidase inhibitor, targeting both deubiquitinases (DUBs) and desumoylases. By inhibiting these enzymes,



NSC632839 disrupts the normal processing of ubiquitinated and sumoylated proteins, leading to their accumulation and triggering downstream cellular events, most notably apoptosis.

Mechanism of Action

NSC632839 has been shown to inhibit several key enzymes involved in the ubiquitin and SUMO pathways. Specifically, it targets Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2). This inhibition leads to an accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome system disruption.

The downstream effects of **NSC632839**-mediated isopeptidase inhibition culminate in the induction of a unique apoptotic pathway. This pathway is characterized as being Bcl-2-dependent but apoptosome-independent. Key events in this pathway include the upregulation of the BH3-only protein Noxa and the stabilization of the IAP antagonist Smac.

Quantitative Data

The inhibitory activity of **NSC632839** has been quantified against several key isopeptidases. Additionally, its cytotoxic effects have been evaluated in various cancer cell lines. This information is crucial for designing experiments and understanding the compound's potency.

Target Enzyme	EC50 / IC50 (μM)	Notes
USP2	45 ± 4	Cell-free assay.[1][2][3][4]
USP7	37 ± 1	Cell-free assay.[1][2][3][4]
SENP2	9.8 ± 1.8	Cell-free assay.[1][2][3][4]

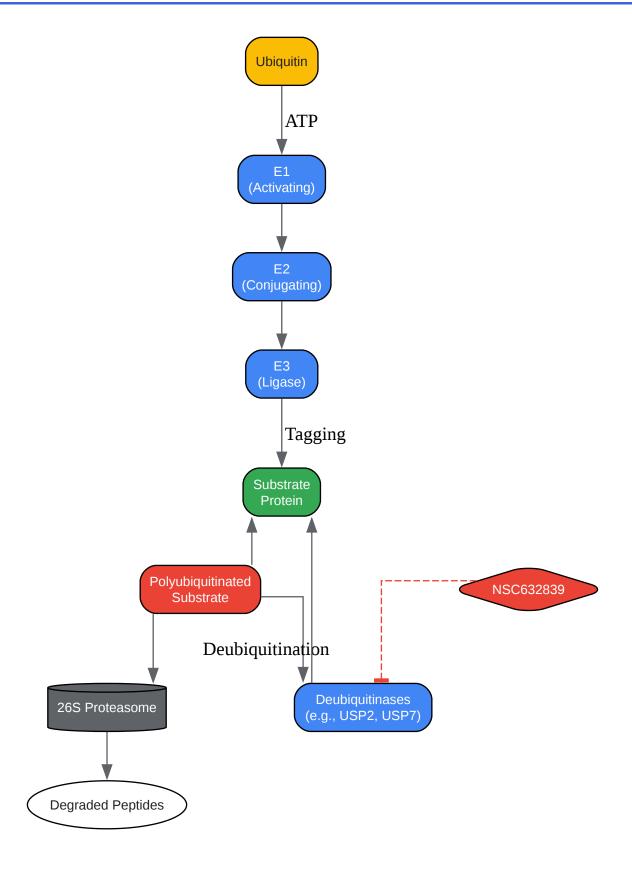


Cell Line	IC50 (μM)	Cancer Type
PC3	1.9	Prostate Cancer
LNCaP	3.1	Prostate Cancer
E1A	15.65	Not specified
E1A/C9DN	16.23	Not specified
CCD-1072Sk	17.7	Normal Fibroblasts

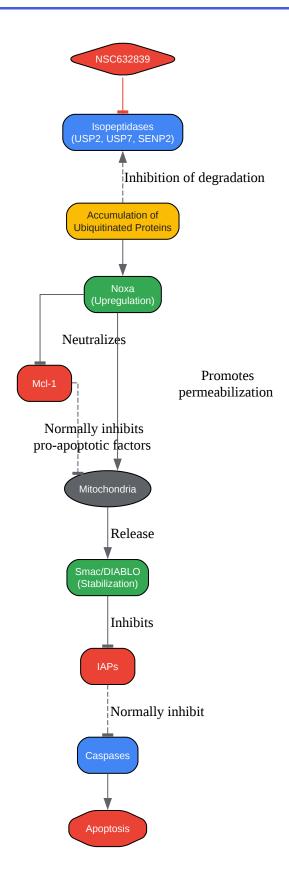
Signaling Pathways and Visualizations The Ubiquitin-Proteasome System

The general workflow of the ubiquitin-proteasome system is initiated by the tagging of substrate proteins with ubiquitin, a process mediated by E1, E2, and E3 enzymes. This polyubiquitination marks the protein for degradation by the 26S proteasome. Deubiquitinating enzymes (DUBs) can remove these ubiquitin tags, thereby rescuing the protein from degradation.

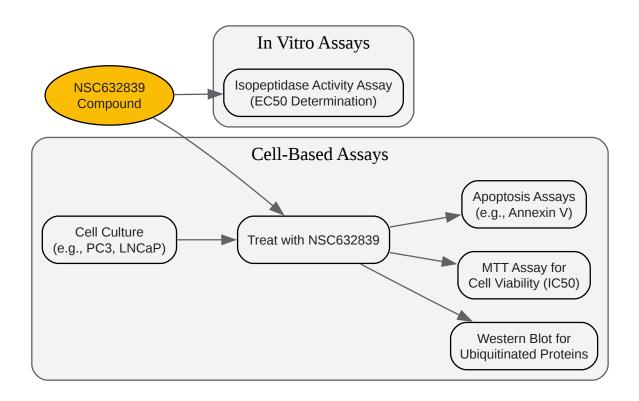












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